(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanamine

Vue d'ensemble

Description

(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanamine is a useful research compound. Its molecular formula is C12H14FN3O and its molecular weight is 235.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanamine is a member of the imidazole family and has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

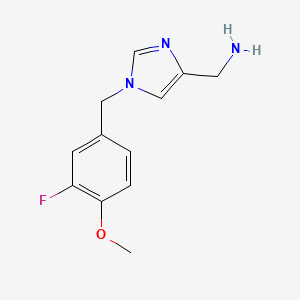

The chemical structure of the compound can be represented as follows:

This structure features a methanamine group attached to an imidazole ring, with a 3-fluoro-4-methoxybenzyl moiety, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. The compound has shown promising activity against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

Antifungal Activity

In addition to antibacterial effects, the compound exhibits antifungal properties. Research indicates that it can effectively inhibit fungal growth, making it a candidate for further development in treating fungal infections .

The mechanism by which this compound exerts its effects is primarily through the inhibition of key enzymes involved in microbial metabolism. Specifically, it targets pathways essential for cell wall synthesis and protein production in bacteria and fungi.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the imidazole ring and the benzyl group have been explored to enhance potency and selectivity. For example, altering substituents on the benzyl moiety has been shown to significantly influence antimicrobial efficacy .

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution at position 3 | Increased lipophilicity and antibacterial activity |

| Methoxy group at position 4 | Enhanced solubility and bioavailability |

Preclinical Studies

In preclinical models, this compound was evaluated for its safety profile and efficacy. A notable study reported low systemic exposure with no significant adverse effects observed at therapeutic doses in animal models . However, further investigations are required to elucidate long-term effects.

Clinical Implications

The potential applications of this compound extend to treating infections caused by resistant strains of bacteria and fungi. Its ability to target multiple pathways makes it a candidate for combination therapies aimed at overcoming resistance mechanisms commonly seen in clinical settings.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity

Research indicates that imidazole derivatives, including (1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanamine, exhibit significant anticancer properties. Studies show that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer cell proliferation. For instance, imidazole derivatives have been linked to the inhibition of protein kinases, which play a crucial role in cancer progression .

2. Antimicrobial Properties

Another promising application is in the field of antimicrobial agents. Compounds containing the imidazole ring have demonstrated effectiveness against various bacterial strains and fungi. The presence of the fluorine atom and methoxy group enhances the lipophilicity and bioactivity of the compound, making it a candidate for further development as an antimicrobial agent .

3. Neurological Applications

The compound has also been investigated for its potential neuroprotective effects. Imidazole derivatives are known to interact with neurotransmitter systems and may provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease by modulating neuroinflammatory responses .

Pharmacological Insights

1. Selectivity for Plasma Kallikrein

Recent patents highlight the compound's selectivity for plasma kallikrein, suggesting its potential use in treating conditions like diabetic retinopathy and macular edema. The ability to selectively inhibit plasma kallikrein may lead to reduced vascular permeability and inflammation in ocular diseases .

2. Development of Novel Polymorphs

The identification of novel crystalline forms of this compound could enhance its pharmacokinetic properties, including solubility and stability. Polymorphism is crucial in drug development as different forms can exhibit varying bioavailability and therapeutic efficacy .

Material Science Applications

1. Synthesis of Functional Materials

The unique chemical structure allows for the incorporation of this compound into polymer matrices or nanocomposites. These materials can exhibit enhanced mechanical properties or specific functionalities such as electrical conductivity or thermal stability .

Case Studies

Propriétés

IUPAC Name |

[1-[(3-fluoro-4-methoxyphenyl)methyl]imidazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O/c1-17-12-3-2-9(4-11(12)13)6-16-7-10(5-14)15-8-16/h2-4,7-8H,5-6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALVEBZROKEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C=C(N=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.